5-Iodo-2-pentylpyridine
Overview
Description
5-Iodo-2-pentylpyridine: is a halogenated pyridine derivative, characterized by the presence of an iodine atom at the 5th position and a pentyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-pentylpyridine typically involves the iodination of 2-pentylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-pentylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include 5-azido-2-pentylpyridine, 5-thiocyanato-2-pentylpyridine, and 5-methoxy-2-pentylpyridine.
Coupling Reactions: Products include various biaryl or diaryl derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: 5-Iodo-2-pentylpyridine is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, halogenated pyridines like this compound are used as probes to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-pentylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can form halogen bonds with amino acid residues, influencing the binding affinity and specificity of the compound. The pentyl group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes.
Comparison with Similar Compounds
2-Iodopyridine: Another halogenated pyridine with an iodine atom at the 2nd position.
3-Iodopyridine: A halogenated pyridine with an iodine atom at the 3rd position.
4-Iodopyridine: A halogenated pyridine with an iodine atom at the 4th position.
Comparison: 5-Iodo-2-pentylpyridine is unique due to the presence of both an iodine atom and a pentyl group, which confer distinct chemical and physical properties. The position of the iodine atom and the length of the alkyl chain can significantly influence the reactivity and applications of the compound. Compared to other iodopyridines, this compound may offer enhanced lipophilicity and different binding interactions in biological systems.
Properties
IUPAC Name |
5-iodo-2-pentylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-2-3-4-5-10-7-6-9(11)8-12-10/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKRAOHSXQDITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC=C(C=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313596 | |
Record name | 5-Iodo-2-pentylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144292-43-3 | |
Record name | 5-Iodo-2-pentylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144292-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-2-pentylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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